REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH2:6][CH2:7][C:8]([C:10]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:11]=1[CH2:12][CH2:13][C:14]([OH:16])=O)=[O:9])(=[O:3])[CH3:2].C(N1C=CN=C1)(N1C=CN=C1)=O.C(N(C(C)C)C(C)C)C.Cl.[NH2:44][CH2:45][C:46]([O:48][CH2:49][CH3:50])=[O:47]>O1CCCC1>[C:1]([NH:4][CH2:5][CH2:6][CH2:7][C:8]([C:10]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:11]=1[CH2:12][CH2:13][C:14]([NH:44][CH2:45][C:46]([O:48][CH2:49][CH3:50])=[O:47])=[O:16])=[O:9])(=[O:3])[CH3:2] |f:3.4|
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Name
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2-(4-acetamidobutyryl)-5-chlorohydrocinnamic acid
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Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCCC(=O)C1=C(CCC(=O)O)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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the solution is concentrated
|
Type
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EXTRACTION
|
Details
|
extracted with methylene chloride/water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulfate
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Type
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DISTILLATION
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Details
|
the solvent is distilled in a vacuum
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Type
|
CUSTOM
|
Details
|
Chromatography on aluminum oxide with ethyl acetate-ethanol (9:1) and crystallization from methylene chloride/t-butyl methyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCCC(=O)C1=C(CCC(=O)NCC(=O)OCC)C=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |